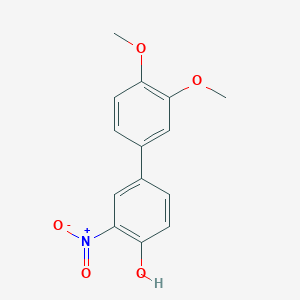

4-(3,4-Dimethoxyphenyl)-2-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-19-13-6-4-10(8-14(13)20-2)9-3-5-12(16)11(7-9)15(17)18/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWPYMKMGWWCTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10686293 | |

| Record name | 3',4'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261888-56-5 | |

| Record name | [1,1′-Biphenyl]-4-ol, 3′,4′-dimethoxy-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261888-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 3,4 Dimethoxyphenyl 2 Nitrophenol and Its Structural Analogues

Retrosynthetic Analysis of 4-(3,4-Dimethoxyphenyl)-2-nitrophenol

A retrosynthetic analysis of this compound suggests several viable pathways for its construction. The primary disconnection is the C-C bond between the two aromatic rings. This leads to two main strategies:

Strategy A: Formation of the C-C bond as a key step. This approach involves coupling a suitably functionalized nitrophenol derivative with a 3,4-dimethoxyphenyl derivative. The most logical disconnection points to a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would involve a halonitrophenol and a dimethoxyphenylboronic acid or vice versa.

Strategy B: Pre-assembly of the biphenyl (B1667301) core followed by functional group interconversion. This strategy would start with a 4-(3,4-dimethoxyphenyl)phenol (B6297333), which would then undergo regioselective nitration to introduce the nitro group at the 2-position.

Considering the directing effects of the hydroxyl and dimethoxyphenyl groups, Strategy A offers more predictable regiochemical control during the key bond-forming step. The hydroxyl group is a strong ortho-, para-director, and the nitro group is a meta-director. Attempting to nitrate (B79036) a pre-formed biphenyl could lead to a mixture of isomers that are difficult to separate. Therefore, the most promising retrosynthetic approach is via a cross-coupling reaction.

Retrosynthetic Disconnection:

This analysis identifies 4-halo-2-nitrophenols and 3,4-dimethoxyphenylboronic acid as key intermediates.

Direct Synthesis Approaches for this compound

The most direct and efficient synthesis of this compound would likely employ a Suzuki-Miyaura cross-coupling reaction. This powerful method for C-C bond formation is well-suited for connecting two aryl rings and is tolerant of a wide range of functional groups.

The reaction would involve the palladium-catalyzed coupling of 4-bromo-2-nitrophenol (B183274) with 3,4-dimethoxyphenylboronic acid in the presence of a base.

Proposed Suzuki-Miyaura Coupling Reaction:

The choice of catalyst, ligand, base, and solvent is crucial for achieving a high yield. A variety of palladium catalysts, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand, could be employed. commonorganicchemistry.comharvard.eduresearchgate.net The base, typically an inorganic carbonate or phosphate (B84403), is necessary to activate the boronic acid for transmetalation. organic-chemistry.org

Precursor-Based Synthetic Pathways for Related Nitrophenol Derivatives

The synthesis of the key precursor, a 4-halo-2-nitrophenol, can be achieved through established methods.

The introduction of a nitro group onto a phenolic ring is a classic example of electrophilic aromatic substitution. Phenols are highly activated towards electrophilic attack, with the hydroxyl group directing substitution to the ortho and para positions. byjus.com To synthesize 4-halo-2-nitrophenols, one would start with the corresponding 4-halophenol.

The nitration of 4-substituted phenols with nitric acid, often in the presence of sulfuric acid, typically yields the 2-nitro derivative. rsc.org The reaction conditions, such as temperature and concentration of nitric acid, must be carefully controlled to avoid over-nitration or oxidation of the phenol (B47542). quora.comoc-praktikum.depaspk.org For instance, treating 4-bromophenol (B116583) with nitric acid can selectively produce 4-bromo-2-nitrophenol. chemicalbook.com

Table 1: Conditions for Electrophilic Nitration of Phenols

| Starting Material | Reagents | Conditions | Product(s) | Reference(s) |

|---|---|---|---|---|

| Phenol | Dilute HNO₃ | 298 K | o-nitrophenol and p-nitrophenol | byjus.com |

| Phenol | Conc. HNO₃, Conc. H₂SO₄ | Heat | 2,4,6-trinitrophenol (Picric Acid) | byjus.comquora.com |

| 4-Chlorophenol | HNO₃, H₂SO₄ | - | 4-Chloro-2-nitrophenol (B165678) | google.com |

| 4-Bromophenol | HNO₃ in Dichloroethane | 55-75 °C | 4-Bromo-2-nitrophenol | chemicalbook.com |

| 4-Methylanisole | HNO₃, H₂SO₄ | - | 2-Nitro-4-methylanisole | rsc.org |

An alternative strategy for constructing related biaryl systems, though less direct for the target molecule, is nucleophilic aromatic substitution (SₙAr). This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org The aromatic ring must be activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org

In the context of synthesizing analogues of the target compound, an SₙAr reaction could be envisioned where a phenoxide attacks a dinitro- or trinitro-substituted aromatic halide. For example, 2,4,6-trinitrochlorobenzene readily reacts with nucleophiles like sodium hydroxide (B78521) to form the corresponding phenol. libretexts.org This highlights the feasibility of forming C-O bonds under these conditions, though forming the C-C bond of the target molecule via SₙAr is not a standard approach.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

| Substrate | Nucleophile | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Methoxide | - | 2,4-Dinitroanisole | masterorganicchemistry.com |

| 2,4,6-Trinitrochlorobenzene | NaOH(aq) | Room Temperature | 2,4,6-Trinitrophenol | libretexts.org |

| 4-Nitrofluorobenzene | Amine (e.g., protein) | - | N-Aryl Amine | libretexts.org |

| 2,6-Dichloropyridine | Dithiane anion | - | Telesubstitution product | youtube.com |

Synthetic Routes for Incorporating 3,4-Dimethoxyphenyl Units

The 3,4-dimethoxyphenyl group, also known as the veratrole moiety, is a common structural motif in natural products and pharmaceuticals. Its incorporation into the target molecule is critical.

As established in the retrosynthetic analysis, the most effective method for introducing the 3,4-dimethoxyphenyl unit to form the biphenyl core is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction, using 3,4-dimethoxyphenylboronic acid, is a prime candidate. harvard.eduyoutube.com This boronic acid is commercially available or can be prepared from 4-bromoveratrole (B120743) via lithiation followed by reaction with a trialkyl borate.

While the Ullmann condensation is a classical method for forming diaryl ethers (C-O bonds) by coupling an aryl halide with a phenol using a copper catalyst, it is not directly applicable for the C-C bond formation required for this compound. acs.orgtandfonline.comrsc.orgbeilstein-journals.orgorganic-chemistry.org However, the extensive research into optimizing coupling reactions, including ligand and base selection for Ullmann-type reactions, has contributed to the broader understanding and development of cross-coupling methodologies in general. beilstein-journals.org

Table 3: Illustrative Suzuki-Miyaura Coupling Reactions

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst System | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| Iodo compound | Boronic ester | Pd₂(dba)₃, XPhos, K₃PO₄ | Dioxane/H₂O, 120 °C (microwave) | 53% | commonorganicchemistry.com |

| Iodo compound | Boronic acid | Pd(PPh₃)₄, K₃PO₄ | DMF, 85 °C | - | commonorganicchemistry.com |

| 2-Bromothiophene | 4-Nitrophenylboronic acid | Palladium catalyst | - | - | youtube.com |

| Dibromoaryls | Arylboronic acids | Pd(PPh₃)₄ | - | Near-quantitative | researchgate.net |

Strategies for Constructing Arylethanolamine and Isoxazole (B147169) Scaffolds

The arylethanolamine and isoxazole moieties are important pharmacophores, and their incorporation into the this compound framework can lead to novel derivatives with diverse biological activities.

Arylethanolamine Scaffold Construction

The synthesis of arylethanolamine derivatives from this compound typically begins with the reduction of the nitro group to an amine. This transformation is a critical step, as the resulting 2-amino-4-(3,4-dimethoxyphenyl)phenol is a versatile intermediate.

Reduction of the Nitro Group:

A common method for the reduction of nitrophenols is catalytic hydrogenation. rsc.org For instance, palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitrophenols in an aqueous solution using sodium borohydride (B1222165) (NaBH₄) as the reducing agent. rsc.org The reaction kinetics are often pseudo-first-order with respect to the nitrophenol due to the large excess of NaBH₄ used. rsc.org Copper complexes with N,O-chelating Schiff base ligands have also been employed for the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), demonstrating high conversion rates. nih.gov Another green approach involves the use of metal-free catalysts, such as N-doped graphene, for the complete reduction of 4-nitrophenol to 4-aminophenol without the generation of by-products. capes.gov.br

Once the 2-aminophenol (B121084) derivative is obtained, the ethanolamine (B43304) side chain can be introduced through several methods. One common approach involves the reaction of the aminophenol with a suitable two-carbon electrophile, such as a protected 2-haloethanol or an epoxide. For example, new para-aminophenol derivatives containing a monoethanolamine fragment have been synthesized, showcasing the feasibility of introducing this side chain. nih.gov

| Reaction Step | Reagents and Conditions | Key Features | Reference(s) |

| Nitro Group Reduction | Pd/C, NaBH₄, aqueous solution | High activity and stability. | rsc.org |

| Copper(II) complexes with Schiff base ligands, NaBH₄ | High conversion rates. | nih.gov | |

| N-doped graphene, NaBH₄ | Metal-free, complete reduction. | capes.gov.br | |

| Ethanolamine Side Chain Introduction | Reaction with protected 2-haloethanol or epoxide | Forms the ethanolamine scaffold. | nih.gov |

Isoxazole Scaffold Construction:

The synthesis of isoxazole scaffolds from 2-nitrophenol (B165410) derivatives can be achieved through various cyclization strategies. A prominent method involves the reductive heterocyclization of (2-nitrophenyl)isoxazoles. nih.gov

Reductive Heterocyclization:

The reduction of a (2-nitrophenyl)isoxazole with iron powder in acetic acid at elevated temperatures can lead to the formation of quinoline (B57606) derivatives. nih.gov This transformation proceeds through the reduction of the nitro group to an aniline (B41778), which then undergoes an intramolecular cyclization. The specific product formed can be influenced by the substitution pattern on the isoxazole ring. nih.gov For instance, the reduction of a 4-(2-nitrophenyl)isoxazole can yield an indole (B1671886) derivative through a chemoselective cyclization of the intermediate aniline onto the imine carbon. nih.gov

1,3-Dipolar Cycloaddition:

A more general and widely used method for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov Primary activated nitro compounds can serve as precursors to nitrile oxides. nih.gov These in-situ generated nitrile oxides can then react with various alkynes to form the isoxazole ring. nih.govorganic-chemistry.org This method offers a high degree of flexibility in accessing a wide range of substituted isoxazoles.

| Synthetic Strategy | Starting Material | Key Reagents/Conditions | Product | Reference(s) |

| Reductive Heterocyclization | (2-Nitrophenyl)isoxazole | Fe/HOAc, 120 °C | 4-Aminoquinoline | nih.gov |

| Reductive Heterocyclization | 4-(2-Nitrophenyl)isoxazole | Fe/HOAc | Indole derivative | nih.gov |

| 1,3-Dipolar Cycloaddition | Primary nitro compound and alkyne | Base (e.g., 1,4-diazabicyclo[2.2.2]octane) | Substituted isoxazole | nih.govorganic-chemistry.org |

| Condensation | β-Diketone and hydroxylamine (B1172632) | Ionic liquid (e.g., [BMIM]X) | Substituted isoxazole | nih.gov |

Advanced Synthetic Methodologies for Novel Derivatives

The development of advanced synthetic methodologies has enabled more efficient and sustainable routes to novel derivatives of this compound. These methods often involve one-pot reactions, catalytic C-C and C-N bond formations, and adherence to green chemistry principles.

One-pot multicomponent reactions are highly efficient as they allow for the synthesis of complex molecules in a single reaction vessel, avoiding the need for isolation and purification of intermediates. This approach saves time, resources, and reduces waste.

One-pot syntheses of polysubstituted indoles from functionalized nitroalkanes have been developed, proceeding under mildly acidic conditions in a two-stage procedure. google.com One-pot reactions have also been shown to accelerate the synthesis of active pharmaceutical ingredients. mdpi.com For the synthesis of isoxazole derivatives, a one-pot uncatalyzed reaction of hydroxylamine hydrochloride, ketoesters, and aromatic aldehydes in an aqueous medium has been reported. nih.gov

Catalytic C-C and C-N bond-forming reactions are powerful tools for the functionalization of aromatic rings, including the phenolic core of the target compound.

C-C Bond Formation:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the formation of C-C bonds. mdpi.com These reactions can be used to introduce aryl or vinyl groups onto the phenolic ring. The general mechanism involves oxidative addition of an aryl halide to the palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the biaryl product. catalysis.blog Recent advancements have focused on the use of unconventional conditions, such as greener solvents and solvent-free protocols, to improve the sustainability of these reactions. mdpi.com Photocatalytic methods for the C-C cross-coupling of phenols with electron-rich arenes have also been developed, using visible light and a ruthenium photocatalyst. researchgate.net

C-N Bond Formation:

The construction of C-N bonds is crucial for introducing nitrogen-containing functional groups. Copper-catalyzed cross-coupling reactions of phenols with various nitrogen nucleophiles, such as amides and amines, have been developed. researchgate.net These reactions often employ polystyrene-supported copper complexes as recyclable catalysts, enhancing the sustainability of the process. researchgate.net

| Reaction Type | Catalyst System | Key Features | Reference(s) |

| C-C Cross-Coupling | Pd(OAc)₂ with phosphine ligands | Forms biaryl compounds. | mdpi.com |

| Ru(bpz)₃(PF₆)₂ (photocatalyst) | Visible-light mediated, no leaving group required on arene. | researchgate.net | |

| C-N Cross-Coupling | Polystyrene-supported Cu complexes | Recyclable catalyst, aqueous media. | researchgate.net |

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. rroij.com This includes the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions.

In the context of synthesizing derivatives of this compound, several green approaches have been explored. The catalytic reduction of nitrophenols, a key step in producing arylethanolamine analogues, can be performed using environmentally benign catalysts. For example, the use of copper-based catalysts on manganese oxide supports has been optimized for nitrophenol reduction. rsc.org Furthermore, the use of N-doped graphene as a metal-free catalyst offers a sustainable alternative to traditional heavy metal catalysts. capes.gov.br

The use of greener solvents is another important aspect of green chemistry. youtube.com Water is an ideal green solvent, and catalytic C-N cross-coupling reactions of nitrogen nucleophiles with aryl halides have been successfully carried out in water using a manganese catalyst. youtube.com Microwave-assisted synthesis is an energy-efficient method that can significantly reduce reaction times. For instance, the synthesis of dihydropyrazole derivatives from enamides has been achieved under microwave irradiation. researcher.life

The synthesis of piperidin-4-one derivatives, another class of heterocyclic compounds, has been accomplished using a deep eutectic solvent (DES) of glucose and urea, which is an inexpensive and environmentally safe reaction medium. researchgate.net

| Green Chemistry Approach | Specific Example | Benefit | Reference(s) |

| Greener Catalysts | Cu catalysts on manganese oxide supports | Earth-abundant metal, optimized activity. | rsc.org |

| N-doped graphene | Metal-free, complete reduction of nitrophenols. | capes.gov.br | |

| Greener Solvents | Water | Sustainable solvent for C-N cross-coupling. | youtube.com |

| Deep Eutectic Solvent (glucose-urea) | Inexpensive and environmentally safe medium. | researchgate.net | |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times. | researcher.life |

Comprehensive Spectroscopic and Advanced Analytical Characterization of 4 3,4 Dimethoxyphenyl 2 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. Through the analysis of chemical shifts, coupling constants, and correlations, NMR provides detailed insights into the electronic environment and connectivity of atoms within a molecule. For 4-(3,4-Dimethoxyphenyl)-2-nitrophenol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of its proton and carbon signals.

Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shift Analysis

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the two aromatic rings.

The protons on the 2-nitrophenol (B165410) ring are anticipated to be deshielded due to the electron-withdrawing nature of the nitro group and the hydroxyl group. The proton ortho to the nitro group would likely appear at the most downfield region. The protons on the 3,4-dimethoxyphenyl ring will be influenced by the electron-donating methoxy groups, leading to more upfield shifts compared to an unsubstituted benzene (B151609) ring. The two methoxy groups should appear as sharp singlets, though their chemical shifts might be slightly different depending on their environment.

Predicted 1H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (nitrophenol ring) | 7.0 - 8.0 | m | - |

| Aromatic H (dimethoxyphenyl ring) | 6.8 - 7.2 | m | - |

| -OCH3 | ~3.9 | s | - |

| -OCH3 | ~3.8 | s | - |

| -OH | Variable | br s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Chemical Shift Analysis

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound will be significantly affected by the attached functional groups.

The carbons of the 2-nitrophenol ring will show downfield shifts, particularly the carbon bearing the nitro group (C-NO2) and the carbon attached to the hydroxyl group (C-OH). The carbons of the 3,4-dimethoxyphenyl ring will have their chemical shifts influenced by the electron-donating methoxy groups, resulting in upfield shifts for the ortho and para carbons relative to the methoxy groups. The carbons of the methoxy groups themselves will appear in the typical region for sp3 hybridized carbons attached to an oxygen atom.

Predicted 13C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (nitrophenol ring) | 115 - 160 |

| Aromatic C (dimethoxyphenyl ring) | 100 - 150 |

| C-OH | ~150 - 160 |

| C-NO2 | ~140 - 150 |

| C-OCH3 | 145 - 155 |

| -OCH3 | ~55 - 60 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the same ring system. For instance, correlations would be expected between adjacent aromatic protons on both the nitrophenol and dimethoxyphenyl rings, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for all protonated carbons by correlating them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is crucial for identifying the connectivity between the two aromatic rings and for assigning the quaternary (non-protonated) carbon atoms. For example, correlations between the protons on one ring and the carbons on the other would confirm the C-C bond linking the two moieties.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, nitro, and ether functional groups, as well as vibrations associated with the aromatic rings.

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm-1, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretching (Aromatic): Sharp peaks are expected just above 3000 cm-1.

N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching vibrations are characteristic of the nitro group and are expected around 1500-1550 cm-1 and 1300-1350 cm-1, respectively.

C-O Stretching (Ether): Asymmetric and symmetric C-O-C stretching vibrations from the dimethoxy groups are expected in the region of 1200-1300 cm-1 and 1000-1100 cm-1.

C=C Stretching (Aromatic): Several bands of medium to weak intensity are expected in the 1450-1600 cm-1 region.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric NO2 Stretch | 1500 - 1550 |

| Symmetric NO2 Stretch | 1300 - 1350 |

| Asymmetric C-O-C Stretch | 1200 - 1300 |

| Symmetric C-O-C Stretch | 1000 - 1100 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: These are predicted values and may vary based on the sampling method (e.g., KBr pellet, thin film).

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different, often resulting in stronger signals for non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the aromatic rings are typically strong in the Raman spectrum and are expected in the 990-1010 cm-1 region.

Nitro Group Vibrations: The symmetric stretching vibration of the nitro group around 1300-1350 cm-1 is usually a strong and characteristic Raman band.

C-H Bending: In-plane and out-of-plane C-H bending vibrations will also be present in the fingerprint region of the spectrum.

The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups and offering a basis for more detailed conformational analysis through computational modeling.

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, HRMS is instrumental in confirming its molecular formula, C₁₄H₁₃NO₄. The precise mass of the molecular ion is a key identifier.

Collision-induced dissociation studies on deprotonated nitrophenols have identified common fragments such as C₆H₄O•⁻ and NO₂⁻. researchgate.net The loss of a nitro radical (NO•) is often the lowest energy fragmentation pathway for nitrophenol isomers. researchgate.net In the mass spectrum of related nitrophenols, the molecular ion peak is observed, and its fragmentation provides structural information. libretexts.org For instance, the mass spectrum of p-nitrophenol shows a molecular ion at an m/z of 139. libretexts.org

Table 1: Illustrative HRMS Fragmentation Data for a Nitrophenol Compound

| Fragment Ion | m/z (Observed) | Possible Formula |

| [M+H]⁺ | 260.0866 | C₁₄H₁₄NO₄⁺ |

| [M-NO₂]⁺ | 214.0913 | C₁₄H₁₃O₂⁺ |

| [M-CH₃]⁺ | 244.0553 | C₁₃H₁₀NO₄⁺ |

Note: This data is illustrative and based on typical fragmentation patterns of related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry combines the separation capabilities of GC with the detection power of MS. It is highly effective for confirming the purity and identity of volatile and semi-volatile compounds like this compound.

The analysis of nitrophenols by GC-MS often requires derivatization to improve their volatility and chromatographic behavior. researchgate.netnih.gov Without derivatization, these compounds can show poor peak shapes and reduced sensitivity due to interactions with the GC column. researchgate.net Common derivatization reagents include silylating agents like (trimethylsilyl)diazomethane, which can significantly improve peak sharpness and lower detection limits. nih.gov

GC-MS analysis of nitrophenol isomers reveals a parent molecular ion peak at m/z 139, with major fragmentation peaks at m/z 122, 109, 93, 81, 65, and 39. researchgate.net The fragmentation pattern is a unique fingerprint that helps to identify the specific isomer.

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction is a primary technique for determining the three-dimensional arrangement of atoms within a crystal. For this compound, XRD analysis would provide precise information on its solid-state conformation, bond lengths, bond angles, and how the molecules pack together in the crystal lattice.

Studies on related nitrophenol compounds have shown that they can exist in different polymorphic forms, each with a unique crystal structure. wikipedia.orgnih.gov For example, p-nitrophenol has two known polymorphs with distinct crystal packing. wikipedia.orgnih.gov The crystal structure of a related tetrahydroquinoline derivative containing a nitrophenyl group was determined to be in an orthorhombic system. researchgate.net Such studies reveal the intricate network of intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.64 |

| b (Å) | 12.68 |

| c (Å) | 17.60 |

| Volume (ų) | 1928.4 |

Note: This data is hypothetical and based on a related structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower to higher energy orbitals.

Nitrophenols typically exhibit absorption bands in the 200–400 nm range. rsc.org The position and intensity of these bands are influenced by the solvent and the pH of the solution. nih.govresearchgate.net For instance, the deprotonated form (phenolate) of a nitrophenol shows a significant red shift (bathochromic shift) in its absorption maximum compared to the protonated form. nih.gov In an aqueous solution, 4-nitrophenol (B140041) has an absorption maximum around 317-320 nm, which shifts to about 400 nm upon formation of the 4-nitrophenolate (B89219) ion in a basic medium. researchgate.netresearchgate.net

The electronic transitions in nitrophenols are often characterized as π → π* transitions, involving the delocalized electrons of the aromatic ring and the nitro and hydroxyl groups. rsc.org The specific electronic transitions can be influenced by the position of the substituents on the benzene ring. nih.gov

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. High-performance liquid chromatography is a particularly versatile and widely used method.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound. Developing a robust HPLC method involves optimizing several parameters to achieve good separation and peak resolution.

For the separation of nitrophenol isomers, reversed-phase HPLC (RP-HPLC) is commonly employed. chromatographyonline.comresearchgate.net A typical RP-HPLC setup uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The composition of the mobile phase, including the organic modifier (e.g., acetonitrile (B52724) or methanol), pH, and flow rate, is critical for achieving optimal separation. chromatographyonline.com

Method validation ensures that the analytical method is reliable, reproducible, and accurate for its intended purpose. Validation parameters typically include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For instance, an HPLC method for nitrophenols might demonstrate linearity over a specific concentration range with a high regression coefficient (R² > 0.999), low relative standard deviations for precision, and high recovery rates for accuracy. chromatographyonline.comtbzmed.ac.ir

Table 3: Typical HPLC Method Parameters for Nitrophenol Analysis

| Parameter | Condition | Reference |

| Column | C18 | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Methanol and buffer | chromatographyonline.comnih.gov |

| Detection | UV at a specific wavelength (e.g., 290 nm) | nih.govnih.gov |

| Flow Rate | 1.0 - 3.0 mL/min | chromatographyonline.comnih.gov |

| Temperature | Ambient | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of chemical reactions, assessing the purity of products, and identifying compounds within a mixture. umich.edutifr.res.in In the synthesis of this compound, which is commonly prepared by the nitration of its precursor, 4-(3,4-dimethoxyphenyl)phenol (B6297333), TLC is an indispensable tool. The principle of separation in TLC is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). umich.edu

The progress of the nitration reaction can be qualitatively monitored by spotting the reaction mixture on a TLC plate alongside the starting material. wpmucdn.com The separation occurs as the mobile phase moves up the plate by capillary action, carrying the compounds with it at different rates depending on their polarity and interaction with the stationary phase. umich.edu Generally, more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. weebly.com

In the context of the synthesis of this compound, the starting material, 4-(3,4-dimethoxyphenyl)phenol, is a polar molecule due to the hydroxyl group. However, the product, this compound, is expected to be less polar. This is because the newly introduced nitro group in the ortho position to the hydroxyl group can form an intramolecular hydrogen bond. This intramolecular interaction masks the polar hydroxyl group, reducing its ability to form hydrogen bonds with the silica gel stationary phase. tanta.edu.eg As a result, the product will travel further up the TLC plate than the starting material.

A typical TLC analysis for monitoring this reaction would involve the following steps:

A small aliquot of the reaction mixture is taken at different time intervals.

The aliquot is spotted on a TLC plate, alongside a spot of the pure starting material, 4-(3,4-dimethoxyphenyl)phenol.

The plate is then developed in a suitable solvent system, which is empirically determined to give good separation. A common choice would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

After development, the plate is visualized, typically under UV light, as the aromatic rings in the compounds are UV-active. umich.edutifr.res.in

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, corresponding to the product, will appear with a higher Rf value. The reaction is considered complete when the spot for the starting material is no longer visible. wpmucdn.com

Table 1: Hypothetical TLC Data for the Nitration of 4-(3,4-Dimethoxyphenyl)phenol

| Compound | Rf Value (Hexane:Ethyl Acetate 7:3) | Observation |

| 4-(3,4-Dimethoxyphenyl)phenol (Starting Material) | 0.35 | Spot diminishes over time. |

| This compound (Product) | 0.50 | Spot appears and intensifies over time. |

| Potential side-products (e.g., dinitro derivatives) | < 0.30 | May appear as minor, more polar spots. |

Note: Rf values are indicative and can vary based on the exact TLC conditions.

Isotopic Abundance Ratio Analysis and its Implications in Tracer Studies

Isotopic abundance ratio analysis is a powerful analytical technique, often performed using Gas Chromatography-Mass Spectrometry (GC-MS), that determines the ratio of the abundance of heavier isotopes to the most common isotope for a given element within a molecule. researchgate.netsciencepublishinggroup.com For organic compounds like this compound, this analysis typically focuses on the ratios of ¹³C/¹²C, ²H/¹H, ¹⁵N/¹⁴N, and ¹⁸O/¹⁶O. sciencepublishinggroup.com These ratios are determined by measuring the relative intensities of the molecular ion peak (PM) and the peaks corresponding to the molecular ions containing one or two heavier isotopes (PM+1 and PM+2, respectively) in the mass spectrum. researchgate.net

The natural isotopic abundances of these elements are relatively constant. However, specific synthetic pathways or the use of isotopically labeled starting materials can alter these ratios in the final product. This principle forms the basis of isotopic tracer studies, where molecules containing an enriched level of a particular isotope are used to follow the course of a chemical reaction or a metabolic pathway.

In the context of this compound, tracer studies could be employed to elucidate the mechanism of its formation or its subsequent biological or environmental fate. For instance, if the nitration of 4-(3,4-dimethoxyphenyl)phenol is performed using a nitrating agent enriched with ¹⁵N (e.g., K¹⁵NO₃), the resulting this compound will have a significantly higher PM+1/PM ratio (specifically due to the ¹⁵N/¹⁴N contribution) compared to the compound synthesized using a nitrating agent with natural isotopic abundance.

Similarly, to study the metabolic pathway of this compound, a sample of the compound could be synthesized with a ¹³C label at a specific position on one of its aromatic rings. By administering this labeled compound and analyzing the isotopic abundance ratios of the resulting metabolites, researchers can precisely track the transformation of the parent molecule.

The analysis by GC-MS would involve separating the compound of interest from the sample matrix, followed by ionization and mass analysis. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the differentiation between the normal molecule and its isotopically heavier counterparts. researchgate.netsciencepublishinggroup.com

Table 2: Hypothetical Isotopic Abundance Ratios for a Tracer Study of this compound

| Sample | PM+1/PM Ratio | PM+2/PM Ratio | Implication |

| Control (Natural Abundance) | 0.158 | 0.031 | Baseline for natural isotopic distribution. |

| ¹⁵N-Labeled Product | 0.558 | 0.031 | Indicates successful incorporation of the ¹⁵N isotope from a labeled nitrating agent, confirming the reaction pathway. |

| ¹³C-Labeled Metabolite | 0.258 | 0.031 | Suggests the metabolite is derived from the ¹³C-labeled parent compound, helping to map metabolic transformations. |

Note: The ratios are hypothetical and serve to illustrate the principle of the technique. The PM+1 ratio is influenced by the natural abundance of ¹³C, ²H, ¹⁵N, and ¹⁷O, while the PM+2 ratio is primarily affected by ¹⁸O and the presence of two heavier isotopes.

This analytical approach provides a highly specific and quantitative method for understanding the origins and transformations of this compound, which is invaluable in mechanistic and metabolic research.

Computational Analysis of this compound: A Review of Current Scientific Literature

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in the specific computational and quantum mechanical investigation of the compound This compound . While extensive research exists on individual components of its structure—such as nitrophenol derivatives and dimethoxybenzene derivatives—and on the computational methods outlined, specific studies applying these methods to the complete molecule of this compound are not present in the currently accessible public domain.

Computational chemistry provides powerful predictive insights into molecular properties. Methods like Density Functional Theory (DFT) are standard for determining electronic structure and optimized geometry. nih.gov Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. elsevierpure.com Further analyses, including Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, Time-Dependent DFT (TD-DFT) for electronic spectra, and the calculation of Non-Linear Optical (NLO) properties, are commonly performed to build a complete profile of a novel compound's potential characteristics and applications. researchgate.netresearchgate.net

For instance, studies on related nitrophenol compounds have successfully used these methods to explore reactivity sites, intramolecular charge transfer, and potential for applications in materials science. researchgate.net Similarly, research on various dimethoxybenzene derivatives has employed DFT to understand structural stability and electronic properties. nih.gov

However, without a dedicated study on This compound , it is not possible to provide scientifically accurate data for its specific conformational energy landscapes, HOMO-LUMO energy gap, MEP maps, NBO stabilization energies, predicted absorption spectra, or NLO coefficients. Extrapolating data from similar but distinct molecules would be scientifically unsound and would not reflect the unique electronic and structural properties arising from the specific combination and orientation of the functional groups in the target molecule.

Therefore, the detailed computational and quantum mechanical investigations requested in the specified outline for this compound cannot be completed at this time due to the absence of published research on this specific compound.

Computational Chemistry and Quantum Mechanical Investigations of 4 3,4 Dimethoxyphenyl 2 Nitrophenol

Calculation of Global Chemical Reactivity Descriptors (GCRD)

Global Chemical Reactivity Descriptors (GCRDs) are fundamental concepts in computational chemistry, derived from Density Functional Theory (DFT), that provide insight into the chemical reactivity and stability of a molecule as a whole. nist.govmerckmillipore.com These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For 4-(3,4-Dimethoxyphenyl)-2-nitrophenol, these calculations would offer a quantitative understanding of its electronic properties and reactivity patterns.

Key GCRDs that would be calculated include:

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.

Ionization Potential (I) and Electron Affinity (A): These can be approximated from HOMO and LUMO energies (I ≈ -EHOMO and A ≈ -ELUMO). Ionization potential is the energy required to remove an electron, and electron affinity is the energy released when an electron is added.

Electronegativity (χ): This is the tendency of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) and Softness (S): Chemical hardness measures the resistance to a change in electron distribution, calculated as η = (I - A) / 2. Chemical softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons, defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

Were such data available for this compound, it would be presented in a data table. For illustrative purposes, a typical GCRD data table would be structured as follows:

| Descriptor | Symbol | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | - | Value |

| LUMO Energy | ELUMO | - | Value |

| Energy Gap | ΔE | ELUMO - EHOMO | Value |

| Ionization Potential | I | -EHOMO | Value |

| Electron Affinity | A | -ELUMO | Value |

| Electronegativity | χ | (I + A) / 2 | Value |

| Chemical Hardness | η | (I - A) / 2 | Value |

| Chemical Softness | S | 1 / η | Value |

| Electrophilicity Index | ω | χ² / (2η) | Value |

Note: The "Calculated Value" column is intentionally left without data, as specific computational results for this compound are not available.

Solvent Effects Modeling using Continuum Models (e.g., PCM)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate these solvent effects. nih.gov In a PCM calculation, the solute molecule is placed within a cavity in a continuous medium that has the dielectric properties of the solvent. nih.gov This allows for the calculation of how the solvent affects the electronic structure and properties of the solute.

For this compound, a PCM study would investigate:

Changes in Geometrical Parameters: The bond lengths and angles of the molecule might change in different solvents.

Variations in Spectroscopic Properties: The model can predict shifts in UV-Vis absorption spectra in different solvents, which is crucial for understanding its electronic transitions.

Solvation Free Energy: This is the energy change associated with transferring the molecule from the gas phase to the solvent, indicating its solubility.

Alterations in Reactivity Descriptors: GCRDs can be recalculated in the presence of a solvent to understand how the solvent environment modulates the molecule's reactivity.

A data table summarizing the results of a PCM study on this compound in various solvents would typically include parameters such as the total energy, dipole moment, and key spectral transitions. An example of how such a table might be structured is provided below.

| Solvent | Dielectric Constant (ε) | Total Energy (a.u.) | Dipole Moment (Debye) | λmax (nm) |

| Gas Phase | 1.00 | Value | Value | Value |

| Water | 78.39 | Value | Value | Value |

| Ethanol | 24.55 | Value | Value | Value |

| Acetonitrile (B52724) | 36.64 | Value | Value | Value |

Note: The data columns are intentionally left without values due to the absence of specific published research for this compound.

Thermochemical Property Calculations for Reaction Energetics

Computational chemistry allows for the calculation of various thermochemical properties that are essential for understanding the energetics of chemical reactions involving this compound. These calculations are typically performed using frequency analysis after a geometry optimization.

Key thermochemical properties that would be determined include:

Standard Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It provides a measure of the compound's stability.

Standard Gibbs Free Energy of Formation (ΔGf°): This value indicates the spontaneity of the formation of the compound from its elements.

Entropy (S°): This is a measure of the molecular disorder or randomness.

Heat Capacity (Cv): This indicates the amount of heat required to raise the temperature of the substance by a certain amount.

Reaction Energetics: By calculating the thermochemical properties of reactants, products, and transition states, the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be determined. This is crucial for predicting reaction feasibility and spontaneity. For instance, the energetics of its synthesis or degradation pathways could be elucidated.

A table summarizing the calculated thermochemical properties for this compound would be presented as follows:

| Property | Symbol | Unit | Calculated Value |

| Standard Enthalpy of Formation | ΔHf° | kJ/mol | Value |

| Standard Gibbs Free Energy of Formation | ΔGf° | kJ/mol | Value |

| Entropy | S° | J/(mol·K) | Value |

| Heat Capacity at Constant Volume | Cv | J/(mol·K) | Value |

Note: Specific values are not provided as they are not available in the current body of scientific literature.

Chemical Reactivity and Mechanistic Degradation Studies of 4 3,4 Dimethoxyphenyl 2 Nitrophenol

Photochemical Transformation Pathways

Photochemical transformation is a significant degradation route for nitrophenolic compounds in the environment, initiated by the absorption of solar radiation.

Direct Photolysis Mechanisms

Direct photolysis involves the degradation of a molecule solely through the absorption of light, without the involvement of other chemical sensitizers or radicals. For ortho-nitrophenols like 4-(3,4-Dimethoxyphenyl)-2-nitrophenol, a key gas-phase photolysis mechanism involves an intramolecular hydrogen transfer from the phenolic hydroxyl group to the adjacent nitro group. rsc.orgpsu.edu This process leads to the formation of a transient intermediate that subsequently rearranges and cleaves to produce nitrous acid (HONO). rsc.orgpsu.eduresearchgate.net This pathway has been identified as a potentially significant daytime source of atmospheric HONO. rsc.orgpsu.eduresearchgate.net

In aqueous solutions, the photolysis of nitrophenols can proceed through different routes. Studies on 4-nitrophenol (B140041) (4-NP) suggest that photolysis can lead to the formation of hydroxyl radicals (•OH) and nitric oxide (NO) as major products. rsc.org Another proposed mechanism for nitrophenols involves a nitro-nitrite intramolecular rearrangement, leading to the cleavage of the nitro group and the formation of various intermediates. rsc.org For para-substituted nitrophenols in aqueous environments, direct photolysis can also result in the release of the nitro group as nitrite (B80452) (NO₂⁻), a process that contributes to HONO formation, especially in acidic conditions. unito.it The quantum yields for the direct photolysis of nitrophenols are generally low, but this pathway remains an important transformation process in atmospheric water phases like cloud water. copernicus.org

Photo-oxidation Processes and Radical-Mediated Reactions

Photo-oxidation involves the degradation of a compound through reactions with photochemically generated oxidants, such as hydroxyl radicals (•OH). The reaction of •OH with nitrophenols is a major removal mechanism in the atmospheric aqueous phase. copernicus.org For 4-nitrophenol, the reaction with •OH radicals leads primarily to the formation of 4-nitrocatechol (B145892) through the addition of a hydroxyl group to the aromatic ring. copernicus.orgresearchgate.netresearchgate.net This process of hydroxylation is a common initial step in the oxidation of phenolic compounds. acs.org

Chemical Redox Degradation Mechanisms

Chemical redox processes are widely employed for the treatment of water contaminated with recalcitrant organic pollutants like nitrophenols. capes.gov.br These methods involve either powerful oxidizing agents (Advanced Oxidation Processes) or reducing agents (Advanced Reduction Processes).

Advanced Oxidation Processes (AOPs) Applicability and By-product Formation

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species, predominantly the hydroxyl radical (•OH). eeer.orgnih.gov These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic pollutants. eeer.org Several AOPs have proven effective for the degradation of nitrophenols. capes.gov.brnih.gov

The Fenton process, which uses a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate •OH radicals, is a highly effective and common AOP for nitrophenol degradation. eeer.orgeeer.orgresearchgate.net Studies on 4-nitrophenol have shown that the Fenton process can achieve high degradation efficiency, with optimal conditions typically found in an acidic pH range (around pH 3). eeer.orgresearchgate.net The degradation proceeds through the electrophilic attack of •OH radicals on the aromatic ring. researchgate.net

The primary by-products from the AOP treatment of nitrophenols are typically hydroxylated aromatics. For instance, the Fenton oxidation of 4-nitrophenol yields intermediates such as 4-nitrocatechol, hydroquinone (B1673460), and benzoquinone. researchgate.net With continued oxidation, these intermediates can undergo ring-opening to form short-chain carboxylic acids and eventually be mineralized to CO₂, H₂O, and inorganic ions like nitrate (B79036) (NO₃⁻) and nitrite (NO₂⁻). researchgate.netproquest.com However, complete mineralization is often difficult to achieve, and a variety of by-products can remain. proquest.com

Below is a table summarizing common AOPs applicable to nitrophenol degradation.

| Process Name | Primary Reactive Species | Typical By-products from Nitrophenol Degradation |

| Fenton/Photo-Fenton | •OH | Hydroxylated aromatics (e.g., 4-nitrocatechol), hydroquinone, benzoquinone, short-chain carboxylic acids. eeer.orgresearchgate.net |

| UV/H₂O₂ | •OH | Hydroxylated aromatics, ring-opened products. nih.gov |

| UV/TiO₂ (Photocatalysis) | •OH, O₂•⁻ | Hydroxylated intermediates, eventual mineralization products. nih.gov |

| Ozonation (O₃) | O₃, •OH | Hydroxylated and ring-cleavage products. |

This table is based on general findings for nitrophenols and is expected to be applicable to this compound.

Advanced Reduction Processes (ARPs)

Advanced Reduction Processes (ARPs) are an emerging class of treatment technologies that utilize highly reactive reducing radicals to degrade oxidized contaminants. nih.gov These processes often involve a combination of an activation method (like UV light) and a reducing agent. nih.gov

For nitrophenols, the most significant reduction pathway is the conversion of the nitro group (–NO₂) to an amino group (–NH₂). This transformation is highly valuable as it converts a toxic nitrophenol into a less harmful aminophenol, which can also serve as a useful chemical intermediate. The photocatalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a well-documented example. nih.govelsevierpure.comresearchgate.netcapes.gov.brresearchgate.net This reaction is often catalyzed by metal nanoparticles (e.g., gold, silver, palladium) supported on a semiconductor material like titanium dioxide (TiO₂) or cadmium sulfide (B99878) (CdS). nih.govelsevierpure.comacs.org Under visible light or UV irradiation, the photocatalyst generates electrons that are transferred to the nitrophenol, leading to the selective reduction of the nitro group. nih.govelsevierpure.com In many cases, 4-aminophenol is the only major product detected, indicating a highly selective reaction. elsevierpure.com This targeted reduction stands in contrast to the often non-selective degradation seen in AOPs.

| Process Name | Primary Reducing Species/Mechanism | Typical Product from Nitrophenol Degradation |

| Photocatalytic Reduction (e.g., UV/TiO₂-metal) | Photogenerated electrons (e⁻) | Corresponding aminophenol (e.g., 4-aminophenol from 4-nitrophenol). elsevierpure.comresearchgate.net |

| Catalytic Reduction (e.g., NaBH₄ with metal catalyst) | Surface-adsorbed hydrogen/electron transfer | Corresponding aminophenol. mdpi.com |

| Electrochemical Reduction | Direct electron transfer at cathode | Corresponding aminophenol. mdpi.com |

This table summarizes ARP findings for nitrophenols, which are analogous to the expected reactivity of this compound.

Biotransformation Pathways and Microbial Degradation Mechanisms

Biotransformation and microbial degradation represent cost-effective and environmentally friendly routes for the removal of nitrophenolic compounds. jebas.orgresearchgate.net Bacteria have evolved diverse metabolic pathways to utilize nitrophenols as sources of carbon, nitrogen, and energy. researchgate.netethz.ch These pathways can generally be initiated by either an oxidative or a reductive step. ethz.ch

Two primary aerobic degradation pathways for nitrophenols have been identified in various bacterial strains:

Oxidative Pathway (Denitration): This pathway involves the initial removal of the nitro group as nitrite (NO₂⁻). ethz.ch A monooxygenase enzyme hydroxylates the aromatic ring, leading to the formation of an unstable intermediate that releases nitrite. For p-nitrophenol, this results in the formation of hydroquinone or, via a different monooxygenase, 4-nitrocatechol. ethz.chnih.goviwaponline.comresearchgate.net The resulting dihydroxybenzene (hydroquinone or catechol) then undergoes ring cleavage by dioxygenase enzymes, channeling the products into central metabolism (e.g., the β-ketoadipate pathway). nih.govnih.gov This pathway has been observed in genera such as Moraxella, Pseudomonas, and Arthrobacter. ethz.chnih.gov

Reductive Pathway: In this pathway, the nitro group is first reduced to a nitroso and then to a hydroxylamino group (–NHOH). ethz.ch The resulting hydroxylaminophenol is then rearranged by a mutase to an aminodihydroxybenzene (e.g., aminohydroquinone). ethz.ch This is then typically deaminated, releasing ammonia (B1221849) and forming a trihydroxybenzene, which can be further degraded. ethz.ch This reductive route has been noted in bacteria like Ralstonia eutropha. ethz.ch

Biotransformation in higher organisms generally proceeds through Phase I and Phase II metabolism. cdc.gov Phase I reactions, often catalyzed by cytochrome P450 enzymes, introduce or expose functional groups. For nitrophenols, this can include oxidation to form catechols (e.g., 4-nitrocatechol from 4-nitrophenol) or reduction to form aminophenols. cdc.gov Phase II reactions involve conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. cdc.gov

| Microbial Genus | Initial Degradation Step | Key Intermediate(s) | Pathway Type |

| Moraxella sp. | Oxidative denitration | Hydroquinone | Oxidative ethz.chnih.gov |

| Pseudomonas sp. | Oxidative denitration | Catechol | Oxidative ethz.ch |

| Arthrobacter sp. | Oxidative denitration | 4-Nitrocatechol, Hydroquinone | Oxidative ethz.chresearchgate.net |

| Ralstonia eutropha | Nitro group reduction | Hydroxylaminophenol, Aminohydroquinone | Reductive ethz.ch |

| Burkholderia sp. | Oxidative denitration | 4-Nitrocatechol | Oxidative iwaponline.com |

This table outlines common microbial degradation pathways for nitrophenols, providing a model for the potential biotransformation of this compound.

No Publicly Available Research Found for "this compound"

A comprehensive search for scientific literature and data regarding the chemical compound "this compound" has yielded no specific research findings related to its chemical reactivity, degradation, or reaction mechanisms.

The initial search strategy aimed to locate data for the following specific areas of inquiry as requested:

Aromatic Substitution Reactions and Their Selectivity:While general principles of aromatic substitution on substituted phenols and nitrobenzenes are well-established, specific studies on the selectivity of these reactions for this compound are absent.

Consequently, without any available research data, it is not possible to generate a scientifically accurate and informative article that adheres to the requested detailed outline for this particular compound. The absence of such information suggests that "this compound" may be a novel compound or one that has not been the subject of published scientific investigation.

Exploration of Structure Activity Relationships Sar and Molecular Interaction Mechanisms of 4 3,4 Dimethoxyphenyl 2 Nitrophenol Analogues

In Silico Ligand-Target Interaction Profiling

Computational methods provide a powerful lens through which to predict and analyze the interactions between small molecules and biological macromolecules. These in silico techniques are instrumental in elucidating the potential binding modes and affinities of compounds like 4-(3,4-dimethoxyphenyl)-2-nitrophenol, thereby guiding further experimental studies.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound analogues, docking simulations can identify potential protein targets and elucidate the key interactions driving the binding event. The dimethoxyphenyl group, with its electron-donating methoxy (B1213986) groups, and the nitrophenol moiety, with its electron-withdrawing nitro group and acidic hydroxyl group, are expected to play crucial roles in molecular recognition.

In a hypothetical docking study against a protein kinase, for instance, the this compound molecule could orient itself within the ATP-binding pocket. The dimethoxy groups might form hydrogen bonds with backbone amide protons of the hinge region, a common interaction motif for kinase inhibitors. The phenolic hydroxyl group could act as a hydrogen bond donor or acceptor, while the nitro group might engage in electrostatic or polar interactions with charged or polar residues in the active site. The phenyl rings themselves can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 1: Hypothetical Molecular Docking Results of this compound with a Protein Kinase

| Interacting Residue | Interaction Type | Distance (Å) |

| Hinge Region Amino Acid | Hydrogen Bond | 2.1 |

| Catalytic Lysine | Hydrogen Bond | 2.8 |

| Gatekeeper Residue | Hydrophobic Interaction | 3.5 |

| DFG-motif Aspartate | Electrostatic Interaction | 3.2 |

Molecular Dynamics Simulations of Compound-Biomacromolecule Complexes

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the compound-protein complex over time. nih.govnih.gov MD simulations can assess the stability of the predicted binding pose, reveal conformational changes in both the ligand and the protein upon binding, and provide insights into the thermodynamics of the interaction. nih.govnih.gov

An MD simulation of the this compound-protein kinase complex would likely show that the initial docked pose is maintained through a network of stable hydrogen bonds and hydrophobic contacts. The simulation might also reveal the flexibility of the dimethoxyphenyl group, allowing it to adopt an optimal conformation within the binding pocket. Water molecules in the active site could also be observed to mediate interactions between the ligand and the protein, further stabilizing the complex. By analyzing the trajectory of the simulation, key residues that are critical for binding can be identified, providing valuable information for the design of more potent analogues.

Mechanistic Studies of Enzyme Inhibition by Derivatives

The structural features of this compound analogues suggest they could act as enzyme inhibitors. Kinetic studies are essential to determine the type and potency of this inhibition. mdpi.comembrapa.brresearchgate.net For instance, if the compound acts as a competitive inhibitor, it would bind to the active site of the enzyme, preventing the substrate from binding. nih.gov This would be reflected in an increase in the Michaelis-Menten constant (Km) with no change in the maximum velocity (Vmax). nih.gov

Conversely, non-competitive inhibition would involve the inhibitor binding to a site other than the active site, causing a conformational change that reduces the enzyme's efficiency. nih.gov This would result in a decrease in Vmax without affecting Km. nih.gov A mixed inhibitor would affect both Km and Vmax. embrapa.br The specific type of inhibition can be determined by plotting reaction rates at different substrate and inhibitor concentrations using methods like Lineweaver-Burk plots. embrapa.br

Table 2: Hypothetical Kinetic Parameters for Enzyme Inhibition by a this compound Derivative

| Inhibitor Concentration (µM) | Apparent Km (mM) | Apparent Vmax (µmol/min) |

| 0 | 5.0 | 100 |

| 10 | 7.5 | 100 |

| 20 | 10.0 | 100 |

Mechanistic Insights into Antimicrobial Activities (e.g., Biofilm Inhibition)

The potential antimicrobial activity of this compound analogues could stem from various mechanisms. One possibility is the disruption of bacterial cell membranes. researchgate.net The lipophilic nature of the dimethoxyphenyl group could facilitate insertion into the lipid bilayer, while the polar nitrophenol headgroup could disrupt the membrane's integrity, leading to leakage of cellular contents and cell death.

Another potential mechanism is the inhibition of biofilm formation. researchgate.netelsevierpure.com Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers resistance to antibiotics and host immune responses. elsevierpure.comfrontiersin.org Analogues of this compound might interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm development. researchgate.netnih.gov They could also disrupt quorum sensing, the cell-to-cell communication system that bacteria use to coordinate biofilm formation. frontiersin.org Furthermore, these compounds might inhibit the production of extracellular polymeric substances (EPS), the "glue" that holds the biofilm together. elsevierpure.com

Antioxidant Mechanism Investigations at the Molecular Level

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govnih.gov The antioxidant activity of this compound is likely mediated by the phenolic hydroxyl group. This group can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing oxidative damage to cellular components like DNA, proteins, and lipids. nih.govnih.gov The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring, which makes the parent molecule a good antioxidant.

Table 3: Hypothetical Free Radical Scavenging Activity of this compound

| Assay | IC50 (µM) |

| DPPH Radical Scavenging | 25.5 |

| ABTS Radical Scavenging | 18.2 |

| Superoxide Anion Scavenging | 45.7 |

Anti-glycation Mechanism Studies

Advanced glycation end products (AGEs) are harmful compounds formed through the non-enzymatic reaction of sugars with proteins or lipids. nih.govthieme-connect.de The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. nih.gov Phenolic compounds have been shown to inhibit the formation of AGEs through several mechanisms. thieme-connect.de

Analogues of this compound could act as anti-glycation agents by trapping reactive dicarbonyl species like methylglyoxal (B44143) and glyoxal, which are key intermediates in AGE formation. nih.gov The nucleophilic centers on the phenolic ring could react with these electrophilic dicarbonyls, preventing them from cross-linking with proteins. Additionally, the antioxidant properties of these compounds can contribute to their anti-glycation effects by inhibiting the auto-oxidation of sugars and the oxidative degradation of Amadori products, both of which generate reactive carbonyl species. nih.gov Some compounds can also chelate metal ions that catalyze glycation reactions. nih.gov

Environmental Distribution and Remediation Strategies for Nitrophenol Compounds General Relevance, Not Specific to This Compound

Occurrence and Fate in Aquatic and Terrestrial Environments

Nitrophenols primarily enter the environment through industrial effluents, agricultural runoff from the use of certain pesticides, and atmospheric deposition from sources like vehicle exhaust. llojibwe.orgcdc.govcdc.gov There are no known natural sources of nitrophenols. cdc.gov

In the aquatic environment , the fate of nitrophenols is governed by processes such as photolysis and biodegradation. cdc.gov They are generally soluble in water, which facilitates their dispersal. cdc.gov The half-life of nitrophenols in freshwater can range from one to eight days, while in seawater, it can be significantly longer, from 13 to 139 days. cdc.gov A model predicting the environmental distribution of 4-nitrophenol (B140041) suggested that approximately 94.6% would be found in water, with 4.44% in sediment. llojibwe.org

In terrestrial environments , biodegradation is considered the most critical process for the breakdown of nitrophenols. cdc.gov The half-life of 4-nitrophenol in topsoil under aerobic conditions can be as short as one to three days, but this increases to about 14 days under anaerobic conditions. cdc.gov In subsoils, the degradation process is considerably slower. cdc.gov The mobility of nitrophenols in soil poses a threat of groundwater contamination. cdc.gov

Advanced Treatment Technologies for Nitrophenol Contaminant Removal

The stable aromatic structure and the presence of the nitro group make nitrophenols resistant to conventional treatment methods. cdc.gov Therefore, advanced treatment technologies are often required for their effective removal from contaminated water and soil.

Adsorption is a widely used method for removing nitrophenols from wastewater due to its efficiency and operational simplicity. merckmillipore.com Various materials have been investigated as adsorbents, including activated carbon, resins, and activated coke. llojibwe.orgepa.gov For instance, layered double hydroxides have shown a maximum adsorption capacity of 131.59 mg/g for 4-nitrophenol under optimized conditions. merckmillipore.com

Advanced Oxidation Processes (AOPs) are another set of effective treatment procedures designed to mineralize organic pollutants. AOPs, such as ozonation and Fenton processes, utilize highly reactive hydroxyl radicals to break down the complex structure of nitrophenols. google.com A comparative study on the degradation of 4-chloro-2-nitrophenol (B165678) found that the UV/Fenton process was the most effective for mineralization. google.com Catalytic ozonation using calcined bauxite (B576324) ore has also been shown to enhance the degradation and mineralization of p-nitrophenol. waterquality.gov.au

Biological treatment systems utilize microorganisms to degrade nitrophenols. While the biodegradability of nitrophenols can be low, specific microbial strains have been identified that can utilize them as a source of carbon and energy. cdc.gov For example, several Pseudomonas species have been shown to mineralize p-nitrophenol.

Bioreactors with immobilized bacteria have demonstrated high removal efficiency for nitrophenols from aqueous waste streams. In one study, a bioreactor with immobilized Pseudomonas species achieved over 99% removal of p-nitrophenol at certain flow rates. Bioaugmentation, which involves introducing specific pollutant-degrading microbes into the contaminated site, is a promising approach, especially in challenging conditions like low temperatures. cdc.gov Soil aquifer treatment (SAT) is another biological method that has been explored for the remediation of nitrophenol-contaminated areas. cdc.gov

Environmental Monitoring Methodologies

Effective monitoring is crucial for assessing the extent of nitrophenol contamination and the efficacy of remediation efforts. Recent advancements in analytical techniques have focused on developing simple, rapid, and environmentally friendly methods.

Common analytical methods for the determination of nitrophenols in environmental samples include:

Liquid Chromatography (LC)

Gas Chromatography (GC)

Supercritical Fluid Chromatography (SFC)

Prior to analysis, sample pretreatment is often necessary to concentrate the analytes and remove interfering substances. Pretreatment methods include liquid-liquid extraction, solid-phase extraction, and various microextraction techniques.

Data Tables

Table 1: General Properties of Common Nitrophenols

| Property | 2-Nitrophenol (B165410) | 4-Nitrophenol |

| Chemical Formula | C₆H₅NO₃ cdc.gov | C₆H₅NO₃ cdc.gov |

| Molar Mass | 139.11 g/mol cdc.gov | 139.11 g/mol google.com |

| Appearance | Light yellow solid llojibwe.org | Colorless to light yellow solid llojibwe.org |

| Melting Point | 44-45 °C | 113-114 °C google.com |

| Boiling Point | 214-216 °C | 279 °C google.com |

| Water Solubility | 2.1 g/L (20 °C) | 16 g/L (25 °C) google.com |

| pKa | 7.23 | 7.15 google.com |

Table 2: Environmental Fate of 4-Nitrophenol

| Environmental Compartment | Predicted Distribution (%) | Half-life |

| Air | 0.0006% llojibwe.org | 3-18 days (Atmospheric) cdc.gov |

| Water | 94.6% llojibwe.org | 1-8 days (Freshwater) cdc.gov |

| Soil | 0.95% llojibwe.org | 1-3 days (Aerobic topsoil) cdc.gov |

| Sediment | 4.44% llojibwe.org | - |

| Biota | 0.00009% llojibwe.org | - |

Table 3: Overview of Remediation Technologies for Nitrophenols

| Technology | Type | Principle | Key Findings/Examples |

| Adsorption | Physico-chemical | Binding of nitrophenols to the surface of an adsorbent material. | Activated carbon, resins, and layered double hydroxides are effective adsorbents. llojibwe.orgmerckmillipore.com |

| Advanced Oxidation Processes (AOPs) | Physico-chemical | Degradation by highly reactive hydroxyl radicals. | UV/Fenton process showed high efficiency for 4-chloro-2-nitrophenol mineralization. google.com |

| Bioreactors | Biological | Microbial degradation of nitrophenols. | Immobilized Pseudomonas sp. achieved >99% removal of p-nitrophenol. |

| Soil Aquifer Treatment (SAT) | Biological | In-situ bioremediation in soil and aquifer systems. | Bioaugmented SAT can effectively degrade p-nitrophenol even at low temperatures. cdc.gov |

Future Directions and Emerging Research Avenues for 4 3,4 Dimethoxyphenyl 2 Nitrophenol Research

Design and Synthesis of Next-Generation Analogues with Tunable Properties

Key areas for synthetic exploration include:

Modification of the Nitro Group: Exploring the replacement of the nitro group with other electron-withdrawing or electron-donating groups to systematically alter the electronic properties. This could impact the compound's acidity (pKa), redox potential, and its potential as a pH indicator or sensor.

Alteration of the Dimethoxy Substituents: The methoxy (B1213986) groups on the phenyl ring are crucial for its electronic and steric character. Research into demethylation, alkylation, or replacement with other functional groups could significantly impact biological activity, similar to how substitutions on furanone rings affect antibacterial properties. researchgate.net

Introduction of Additional Functional Groups: The incorporation of halogens, alkyl chains, or heterocyclic moieties could enhance specific properties such as solubility, membrane permeability, or target-specific interactions.

A systematic approach to analogue synthesis, as outlined in the table below, will be crucial for establishing clear structure-activity relationships (SAR).

| Parent Compound | Target Analogue Modification | Potential Tunable Property | Synthetic Strategy Example |

| 4-(3,4-Dimethoxyphenyl)-2-nitrophenol | Replace -NO2 with -CN or -SO2CF3 | Enhanced electron-withdrawing character, altered redox potential | Nucleophilic aromatic substitution or Sandmeyer-type reactions |

| This compound | Replace -OCH3 with -OH or -OCF3 | Modulated hydrogen bonding capability, altered solubility | Ether cleavage (e.g., with BBr3) or nucleophilic fluorination |